1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene
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Overview
Description
1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene is an organic compound characterized by its aromatic benzene ring substituted with tert-butyl, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene typically involves nitration reactions. The starting material, 1-tert-butyl-2,4-dimethoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,4-dimethoxy-3,5-dinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene: Known for its explosive properties.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Used in the fragrance industry as musk ketone.
2,5-di-tert-Butyl-1,4-dimethoxybenzene: Similar in structure but lacks nitro groups.
Properties
CAS No. |
99758-55-1 |
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Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-tert-butyl-2,4-dimethoxy-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O6/c1-12(2,3)7-6-8(13(15)16)11(20-5)9(14(17)18)10(7)19-4/h6H,1-5H3 |
InChI Key |
IZWCUASMAZGBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1OC)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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